4-Amino-2-chloro-6,7-dimethylquinazoline

Lipophilicity CNS drug design Quinazoline SAR

4-Amino-2-chloro-6,7-dimethylquinazoline (CAS 886497-76-3) is a polysubstituted quinazoline building block featuring a C2-chlorine leaving group, a C4-amine, and a 6,7-dimethyl substitution pattern (C₁₀H₁₀ClN₃, MW 207.66 g/mol). This compound belongs to the 4-aminoquinazoline scaffold class, a privileged structure in medicinal chemistry extensively utilized for designing ATP-competitive kinase inhibitors, particularly those targeting EGFR, VEGFR, PDGFR families.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 886497-76-3
Cat. No. B3294183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-6,7-dimethylquinazoline
CAS886497-76-3
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N=C2N)Cl
InChIInChI=1S/C10H10ClN3/c1-5-3-7-8(4-6(5)2)13-10(11)14-9(7)12/h3-4H,1-2H3,(H2,12,13,14)
InChIKeyLBMRLXOTDIRNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-6,7-dimethylquinazoline (CAS 886497-76-3): A Key Quinazoline Intermediate for Targeted Kinase Probe Synthesis


4-Amino-2-chloro-6,7-dimethylquinazoline (CAS 886497-76-3) is a polysubstituted quinazoline building block featuring a C2-chlorine leaving group, a C4-amine, and a 6,7-dimethyl substitution pattern (C₁₀H₁₀ClN₃, MW 207.66 g/mol) . This compound belongs to the 4-aminoquinazoline scaffold class, a privileged structure in medicinal chemistry extensively utilized for designing ATP-competitive kinase inhibitors, particularly those targeting EGFR, VEGFR, PDGFR families . The compound is supplied as a research intermediate at ≥98% purity by multiple vendors for use in custom synthesis of kinase-targeted chemical probes .

Why 4-Amino-2-chloro-6,7-dimethylquinazoline Cannot Be Interchanged with Common 6,7-Dimethoxy or Des-methyl Quinazoline Analogs


Although numerous 4-amino-2-chloroquinazoline derivatives share a common core, the 6,7-substituent identity fundamentally controls both physicochemical properties and synthetic utility. The 6,7-dimethyl substitution in this compound generates a distinctly higher LogP (2.48) compared to the widely used 6,7-dimethoxy analog, critically altering partition behavior, CNS permeability potential, and chromatographic retention . Additionally, the C2-chlorine atom serves as a regioselective leaving group for sequential nucleophilic aromatic substitution (SₙAr) reactions, enabling modular derivatization that differs from C4-only substituted analogs. Generic substitution with des-methyl or 6,7-dimethoxy variants irreversibly changes both the lipophilicity profile and the steric/electronic environment at the quinazoline core, undermining structure-activity relationship (SAR) reproducibility in kinase inhibitor programs .

Quantitative Differential Evidence for 4-Amino-2-chloro-6,7-dimethylquinazoline Against Key Structural Analogs


LogP Difference of ~1.5–2 Units Between 6,7-Dimethyl and 6,7-Dimethoxy Quinazoline Analogs Driven by Substituent Replacement

The 6,7-dimethyl substitution on the target compound yields a computed LogP of 2.48 . In contrast, the 6,7-dimethoxy analog 4-amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4) has a substantially lower LogP (estimated ~0.5–1.0 based on the two additional oxygen atoms and a TPSA increase of ~20 Ų) . DFT-based lipophilicity evaluations on structurally related quinazoline derivatives demonstrate that halogen and alkyl substituent variation at the aromatic ring can modulate LogP by 0.5–2.0 log units, with methyl substitution consistently yielding higher lipophilicity than oxygen-containing substituents . This ~1.5–2 unit LogP shift translates to an approximately 30- to 100-fold difference in octanol/water partition coefficient, directly impacting membrane permeability and CNS exposure potential.

Lipophilicity CNS drug design Quinazoline SAR

C2-Chlorine as a Regioselective SₙAr Handle Enables Orthogonal Derivatization Compared to C4-Only Substituted Analogs

The target compound features a chlorine atom at the C2 position and an amino group at C4, providing a dual-functionalization handle. Recent mechanistic studies on 2-chloro-4-aminoquinazolines demonstrate that the C2-chlorine undergoes regioselective nucleophilic aromatic substitution (SₙAr) under mild conditions, enabling sequential introduction of amine, alkoxy, or thiol substituents without C4-amine protection . This contrasts with 4-amino-6,7-dimethylquinazoline (lacking the C2-chlorine), which requires harsher conditions for C2 functionalization or pre-functionalized precursors. The C2-Cl bond in 2-chloro-4-aminoquinazolines exhibits calculated activation barriers for SₙAr that are 5–10 kcal/mol lower than alternative leaving groups at other positions, as determined by DFT calculations at the M06-2X/6-311+G(d,p) level . The target compound's C2-chlorine thus provides a synthetic versatility advantage over non-chlorinated 4-aminoquinazoline analogs, enabling modular library synthesis with higher step economy.

Regioselective synthesis SₙAr reaction Quinazoline functionalization

Negligible Acetylcholinesterase (AChE) Inhibition at 26 µM Supports Reduced Off-Target Liability Relative to Cholinergic Quinazoline Scaffolds

In a binding assay, 4-amino-2-chloro-6,7-dimethylquinazoline showed no inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . This is notable because many quinazoline and quinazolinone derivatives exhibit off-target AChE inhibitory activity, which can confound phenotypic screening results and raise safety concerns in CNS programs. For context, structurally related 4-aminoquinazoline derivatives with alkoxy or aminoalkyl substituents at C6/C7 have been reported to show AChE IC₅₀ values ranging from 0.5 to 50 µM . The target compound's lack of AChE activity at 26 µM, combined with its higher LogP, suggests that the 6,7-dimethyl substitution pattern disfavors binding to the AChE peripheral anionic site. This provides a cleaner off-target profile compared to certain 6,7-dialkoxy or 6,7-diamino quinazoline analogs that carry cholinergic side effects.

Acetylcholinesterase Off-target profiling Safety pharmacology

Molecular Weight Advantage of 32 Da Over the 6,7-Dimethoxy Analog Enhances Lead-Like Properties in Fragment-Based Drug Design

The target compound has a molecular weight of 207.66 g/mol, which is 32 Da lower than the 6,7-dimethoxy analog (239.66 g/mol) . This 32 Da difference arises from the replacement of two methoxy groups (–OCH₃, 31 Da each) with two methyl groups (–CH₃, 15 Da each). In fragment-based and lead-optimization programs, a 32 Da reduction is significant: it lowers the starting molecular weight of derived kinase inhibitors, providing greater headroom for subsequent functionalization while adhering to the 'Rule of Three' (MW < 300) for fragment libraries . The lower molecular weight of the dimethyl analog also reduces the risk of exceeding Lipinski's Rule of Five during lead optimization, a key procurement consideration when selecting building blocks for library synthesis.

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Guaranteed Purity ≥98% with QC Documentation Enables Reliable SAR Reproducibility Across Multi-Vendor Supply Chains

The target compound is commercially available at a guaranteed purity of ≥98% from multiple independent suppliers, including Leyan (98% purity specification with batch-specific certificates of analysis) and Alfa Chemistry (96% minimum purity under ISO 9001 quality management) . In contrast, many less common quinazoline analogs are available only at 95% purity or lower, with limited QC documentation, introducing variability in biological assay results. The 98% purity threshold aligns with pharmaceutical industry standards for building blocks used in SAR studies, where impurities ≥2% can cause false-positive or false-negative results in enzymatic and cellular assays at micromolar testing concentrations . The availability of batch-specific CoA documentation for this compound supports data reproducibility across laboratories.

Quality control Batch reproducibility Procurement specification

Rotatable Bond Count of Zero Confers Conformational Rigidity Advantage Over Flexible-Chain Quinazoline Analogs for Kinase Inhibitor Design

The target compound possesses zero rotatable bonds beyond the methyl group rotations (which are symmetry-equivalent), as indicated by the rotatable bond count of 0 reported by the vendor . This is a direct consequence of the 6,7-dimethyl substitution pattern, where the methyl groups are directly attached to the aromatic core. In contrast, 6,7-dimethoxy analogs have two rotatable C–O bonds that permit methoxy group rotation, and 6,7-dialkoxy or 6,7-aminoalkoxy analogs have even more flexible side chains . Conformational pre-organization is a well-established principle in kinase inhibitor design: rigid inhibitors pay a lower entropic penalty upon binding to the ATP pocket, often translating to improved binding affinity relative to flexible analogs with comparable enthalpy of binding . The target compound's conformational rigidity thus provides an entropic advantage over flexible-chain quinazoline scaffolds.

Conformational restriction Kinase inhibitor design Entropic penalty

Optimal Research and Procurement Applications for 4-Amino-2-chloro-6,7-dimethylquinazoline Based on Differentiated Properties


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The elevated LogP of 2.48 and low TPSA of 51.8 Ų make 4-amino-2-chloro-6,7-dimethylquinazoline the preferred starting scaffold for designing brain-penetrant kinase inhibitors . In CNS oncology programs targeting glioblastoma with EGFR or PDGFR aberrations, the ~1.5–2 unit LogP advantage over dimethoxy analogs translates to significantly improved blood-brain barrier (BBB) permeability predictions. The C2-chlorine enables late-stage introduction of solubilizing groups to fine-tune PK without compromising CNS penetration. Procurement teams supporting neuroscience-focused kinase projects should prioritize this analog over the 6,7-dimethoxy variant.

Sequential Dual-Derivatization Synthesis of 2,4-Disubstituted Quinazoline Kinase Probe Libraries

The orthogonal reactivity of the C2-chlorine (SₙAr handle) and C4-amine (amide coupling or reductive amination handle) enables efficient two-step sequential derivatization without protecting group strategies . In medicinal chemistry laboratories synthesizing focused kinase inhibitor libraries, the target compound can undergo C4-amine functionalization (e.g., urea formation, sulfonamide coupling) followed by C2-SₙAr with diverse amines, alkoxides, or thiols to generate 2,4-disubstituted quinazoline arrays in 2–3 synthetic steps. This step economy advantage over non-chlorinated 4-aminoquinazoline analogs (which require 4–5 steps for equivalent diversity) substantially accelerates SAR exploration timelines .

Hazard-Free Fragment Library Construction for Kinase-Targeted FBDD Campaigns

With a molecular weight of 207.66 g/mol (satisfying the Rule of Three MW < 300 criterion), zero rotatable bonds, and clean AChE off-target profile at 26 µM, this compound is an excellent fragment for kinase-focused fragment-based drug discovery (FBDD) libraries . The 32 Da molecular weight advantage over the dimethoxy analog provides greater synthetic headroom for fragment growth. The conformerically rigid, planar quinazoline core is pre-organized for ATP-site binding, while the C2-chlorine serves as a synthetic vector for fragment elaboration. Procurement for FBDD screening collections should favor this analog for its combination of fragment-like properties, synthetic tractability, and favorable off-target selectivity profile.

Agrochemical Intermediate Synthesis Leveraging Halogen-Containing Heterocyclic Reactivity

Beyond pharmaceutical applications, the C2-chlorine in 4-amino-2-chloro-6,7-dimethylquinazoline provides a reactive handle for synthesizing quinazoline-based agrochemical intermediates, including herbicide and fungicide candidates . The 6,7-dimethyl substitution pattern, combined with the electron-withdrawing chlorine, creates a specific electronic environment on the quinazoline ring that can be tuned via nucleophilic displacement. The ≥98% commercial purity with batch QC documentation ensures reproducible reactivity in process chemistry scale-up, making this compound suitable for agricultural chemical R&D programs requiring multi-gram to kilogram quantities.

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